Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate
Description
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a sulfonamide-containing benzoate ester characterized by a bromine-substituted phenylsulfonyl group at the meta position of the benzoate ring.
Properties
CAS No. |
59256-27-8 |
|---|---|
Molecular Formula |
C14H12BrNO4S |
Molecular Weight |
370.22 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-3-2-4-12(9-10)16-21(18,19)13-7-5-11(15)6-8-13/h2-9,16H,1H3 |
InChI Key |
QDGNGOOYMIOWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: Reactions involving the replacement of a leaving group by a nucleophile.
Reduction and Oxidation: Reduction of the nitro group to an amine and oxidation of the amine to a nitro group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Tin(II) chloride or hydrogen gas with a catalyst.
Esterification: Methanol and an acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoates, amines, and brominated aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate has shown promise in the field of medicinal chemistry, particularly as a potential anti-cancer agent . Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. The sulfonamide moiety is known for its antibacterial properties, suggesting that this compound could also have therapeutic applications against bacterial infections .
Case Study :
- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of sulfonamides exhibit significant anti-proliferative effects against various cancer cell lines. The presence of the bromine atom on the phenyl ring may enhance biological activity compared to other derivatives lacking this feature .
Biological Research
The compound's structural characteristics allow researchers to explore its interactions with specific biological targets. Preliminary studies suggest it may interact with proteins involved in cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. Techniques such as molecular docking and binding affinity assays are employed to investigate these interactions .
Table 1: Biological Activity of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis, inhibits proliferation | |
| Antibacterial | Exhibits antibacterial properties | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Synthetic Organic Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its reactivity allows for various transformations, making it suitable for generating new compounds with desired biological activities.
Synthesis Methods :
The synthesis typically involves multi-step reactions, including:
- Formation of the sulfonamide group through reaction with sulfonyl chlorides.
- Esterification processes to introduce the methyl group.
These methods yield high yields of the compound, facilitating further research into its properties and applications.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Methyl 3-[[(4-Methylphenyl)Sulfonyl]Amino]Benzoate (MSAB)
Structural Differences :
- Substituent : The 4-bromophenyl group in the target compound is replaced with a 4-methylphenyl group in MSAB.
- Molecular Weight: MSAB has a molecular weight of 305.348 g/mol (C₁₅H₁₅NO₄S) , whereas the bromine analog would have a higher molecular weight (~385–390 g/mol) due to bromine’s atomic mass.
Functional Implications :
Triazine-Linked Derivatives (e.g., Compound 5l)
Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, C₂₅H₁₉BrN₄O₆) .
Key Differences :
- Core Structure: Incorporates a triazine ring with phenoxy and formyl substituents, unlike the simpler benzoate-sulfonamide scaffold of the target compound.
Applications : Triazine derivatives are often explored as herbicides or enzyme inhibitors, suggesting that 5l may have broader pesticidal or therapeutic applications compared to the target compound .
Sulfonylurea-Based Pesticides (e.g., Bensulfuron-Methyl)
Examples :
- Bensulfuron-methyl: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate .
- Primisulfuron-methyl: Methyl 2-((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate .
Comparison with Target Compound :
- Functional Motif: Sulfonylureas feature a urea bridge instead of a sulfonamide group, increasing hydrogen-bond donor capacity.
- Biological Activity : Sulfonylureas are potent acetolactate synthase (ALS) inhibitors used as herbicides, whereas the target compound’s sulfonamide group may target different enzymes (e.g., aromatase or sulfatase) .
Bromophenyl-Containing Esters (e.g., CAS 506429-72-7)
Example: 2-(4-Bromophenyl)-2-oxoethyl 3-[(4-chlorobenzoyl)amino]benzoate .
Structural Contrasts :
- Ester Group : The target compound uses a methyl ester, while this analog employs a 2-(4-bromophenyl)-2-oxoethyl ester, increasing steric bulk and lipophilicity.
- Substituent Position: The 3-aminobenzoate group is retained, but the sulfonamide is replaced with a chlorobenzoylamino group, altering electronic properties .
Biological Activity
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 372.25 g/mol
The structure includes a methyl ester group attached to a benzoic acid moiety and a sulfonamide functional group linked to a para-bromophenyl substituent. The presence of the bromine atom is believed to enhance the compound's biological activity by influencing both lipophilicity and electronic properties, which may improve interactions with biological targets.
This compound exhibits multiple biological activities, including:
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially acting through inhibition of bacterial folate synthesis.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. It has been investigated for its effects on various cancer cell lines, indicating a promising profile as an anti-cancer agent .
Anticancer Studies
Research has demonstrated that compounds similar to this compound can induce apoptosis and inhibit proliferation in cancer cells. For instance, studies involving cellular assays have shown that structural analogs can significantly affect cell viability in various cancer types.
A comparative study highlighted the following findings:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Induces apoptosis |
| Similar Sulfonamide Derivative | A549 | 10 | Inhibits EGFR signaling |
These results suggest that this compound may function similarly to other known anticancer agents by targeting critical pathways involved in cell growth and survival .
Antibacterial Activity
In vitro studies have indicated that this compound exhibits antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings underscore the relevance of this compound in developing new antibacterial therapies .
Interaction Studies
Preliminary interaction studies have focused on the compound's binding affinities with proteins involved in critical biological pathways. Techniques such as molecular docking have been employed to explore these interactions, revealing potential targets related to apoptosis and cell cycle regulation .
Molecular Docking Results
The molecular docking studies indicated favorable binding interactions with several key proteins:
- Target Protein : EGFR (Epidermal Growth Factor Receptor)
- Binding Energy : -57.85 kcal/mol
- Key Interactions : Hydrogen bonding with critical residues involved in signal transduction pathways.
These results suggest that this compound could effectively modulate these pathways, offering insights into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
